N-2-Chloroethyl ethylenediamine hydrochloride
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Overview
Description
N-2-Chloroethyl ethylenediamine hydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.05748 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its hygroscopic nature and appears as a white to pale beige solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-2-Chloroethyl ethylenediamine hydrochloride can be synthesized through the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-2-Chloroethyl ethylenediamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions may produce corresponding oxidized products .
Scientific Research Applications
N-2-Chloroethyl ethylenediamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate the effects of alkylating agents on biological systems.
Medicine: It serves as a precursor in the development of certain chemotherapeutic agents.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Chloroethyl ethylenediamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation process can lead to the disruption of normal cellular functions, making it useful in the development of chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- N-2-Chloroethyl ethylenediamine dihydrochloride
- 2-Azanyl-ethyl (2-chloroethyl)azanium dichloride
- N1-(2-Chloroethyl)ethane-1,2-diamine hydrochloride
Uniqueness
N-2-Chloroethyl ethylenediamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous compounds. Its hygroscopic nature and stability under specific conditions further distinguish it from other similar compounds .
Properties
IUPAC Name |
N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTUDYDANKLSIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971301 |
Source
|
Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5590-29-4 |
Source
|
Record name | 5590-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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